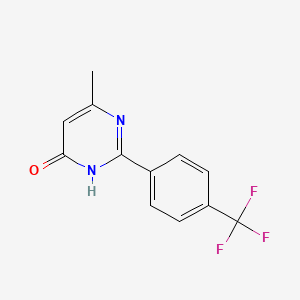

6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O/c1-7-6-10(18)17-11(16-7)8-2-4-9(5-3-8)12(13,14)15/h2-6H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFGEKCHBGWMHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726821 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to yield the desired pyrimidinone .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Anticancer Applications

The compound has shown significant promise as an anticancer agent. Its structural characteristics allow it to interact with biological targets, specifically protein kinases involved in cancer progression.

- Mechanism of Action : Research indicates that compounds with similar structures can inhibit cell proliferation and exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances interactions with biological targets, potentially improving efficacy against specific kinases or enzymes involved in cancer progression.

- Case Studies : Preliminary studies have demonstrated that 6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol can inhibit certain enzymes related to tumor growth, indicating its potential as both an anticancer and anti-inflammatory agent. For instance, studies have shown that this compound can significantly reduce the viability of specific cancer cell lines through targeted inhibition of growth pathways.

Anti-inflammatory Properties

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It may inhibit inflammatory pathways by targeting specific enzymes involved in the inflammatory response.

- Research Findings : Studies suggest that the compound's ability to modulate inflammatory responses could make it a candidate for treating conditions characterized by excessive inflammation. The unique chemical structure allows for interactions that may lead to reduced production of pro-inflammatory cytokines.

Chemical Intermediates in Synthesis

This compound serves as a valuable chemical intermediate in various synthetic processes.

- Synthetic Applications : The compound can be utilized in the synthesis of other biologically active molecules, including derivatives that may enhance therapeutic efficacy or reduce side effects. Its functional groups enable further chemical modifications that are crucial for developing new drugs .

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure | Biological Activity | Potential Applications |

|---|---|---|---|

| This compound | Structure | Anticancer, Anti-inflammatory | Cancer therapy, Inflammatory diseases |

| 6-(Chloromethyl)-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol | Structure | Anticancer | Targeted cancer treatments |

| 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol | Structure | Cytotoxic effects on cancer cells | Drug development |

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

6,8-dichloro-3-methyl-2-(trifluoromethyl)pyrimido[5,4-d]pyrimidin-4(3H)-one: This compound has similar structural features but includes additional chlorine atoms.

4-cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine: Another pyrimidine derivative with a trifluoromethyl group, but with different substituents.

Uniqueness

The uniqueness of 6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group can enhance its stability and lipophilicity, making it a valuable compound for various applications .

Biological Activity

6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and in vitro studies.

Synthesis and Structural Characterization

The synthesis of this compound involves several chemical reactions, typically starting from readily available pyrimidine precursors. The compound can be synthesized through a multi-step process involving the reaction of 4-(trifluoromethyl)aniline with appropriate pyrimidine derivatives under controlled conditions.

Key Reaction Steps:

- Formation of the Pyrimidine Core: The initial step involves the condensation of 4-(trifluoromethyl)aniline with a suitable carbonyl compound to form an intermediate.

- Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring.

- Hydroxylation: Finally, hydroxylation at the 4-position yields the target compound.

Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its cytotoxic effects against cancer cell lines.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), K562 (chronic myeloid leukemia), and A172 (glioblastoma). The IC50 values for these cell lines are indicative of its potency:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 32.21 |

| K562 | 63.39 |

| A172 | 50.00 |

These values suggest that this compound has a selective cytotoxic effect, with lower toxicity observed in normal cell lines such as HUVEC (human umbilical vein endothelial cells) .

The mechanism by which this compound exerts its cytotoxic effects appears to involve:

- Induction of Apoptosis: Flow cytometry studies have shown that treatment with the compound leads to increased annexin V staining, indicating early apoptosis in treated cells.

- Cell Cycle Arrest: The compound has been observed to induce cell cycle arrest at the G1 phase, contributing to its anticancer properties .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the structure of this compound significantly influences its biological activity:

- Trifluoromethyl Group: This group enhances lipophilicity and may improve binding affinity to target proteins involved in cancer progression.

- Hydroxyl Group: The hydroxyl group at position 4 contributes to hydrogen bonding interactions, potentially increasing the compound's solubility and bioavailability.

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

- Study on HeLa Cells: A study reported that treatment with this compound resulted in a significant reduction in cell viability, correlating with increased levels of apoptotic markers .

- Comparative Analysis with Other Pyrimidines: In comparative studies with other pyrimidine derivatives, this compound showed superior activity against resistant cancer cell lines, suggesting a unique mechanism that warrants further investigation .

Q & A

Q. What are the optimal synthetic routes for 6-methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol, and how is purity ensured?

The synthesis typically involves cyclization reactions. A common method is the condensation of substituted phenyl ketones with urea or thiourea under basic conditions (e.g., NaOH in ethanol), followed by reflux and recrystallization . Key steps include:

- Reaction optimization : Temperature (70–80°C), solvent polarity, and base concentration influence yield.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%).

- Quality control : Thin-layer chromatography (TLC) and melting point analysis are used for preliminary validation.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

A combination of Fourier-transform infrared spectroscopy (FT-IR) (to identify hydroxyl and trifluoromethyl groups), ¹H/¹³C nuclear magnetic resonance (NMR) (to map aromatic and methyl substituents), and mass spectrometry (MS) (for molecular ion confirmation) is standard . Example

- ¹H NMR : Peaks at δ 2.45 ppm (CH₃), δ 7.65–8.10 ppm (aromatic protons).

- MS : Molecular ion [M+H]⁺ at m/z 285.

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The -CF₃ group enhances lipophilicity (logP ~2.8) and metabolic stability, as seen in similar pyrimidine derivatives. This is critical for bioavailability in pharmacological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies often arise from substituent positional effects or assay conditions. A systematic approach includes:

- Comparative SAR studies : Testing analogs with varying substituents (e.g., -OCH₃ vs. -CF₃) .

- Standardized assays : Replicating anti-inflammatory or antimicrobial activities under controlled conditions (e.g., COX-2 inhibition at 10 µM) .

- Meta-analysis : Cross-referencing data from X-ray crystallography (to confirm binding modes) and in vitro/in vivo models .

Q. What challenges arise in crystallographic analysis, and how can SHELX software improve structure determination?

Challenges include weak diffraction due to flexible hydroxyl groups and twinning in crystals. SHELX (via SHELXL and SHELXD ) addresses these by:

- Robust refinement : Handling high-resolution data (≤1.0 Å) and twinned crystals .

- Hydrogen bonding analysis : Resolving interactions between the pyrimidine ring and solvent molecules (e.g., ethanol) .

Q. What strategies optimize the compound’s solubility for in vivo studies without compromising activity?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to achieve ≥5 mg/mL solubility .

- Prodrug design : Introduce phosphate esters at the hydroxyl group, which hydrolyze in vivo to regenerate the active form .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.